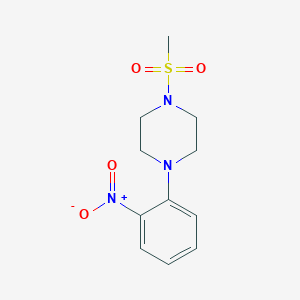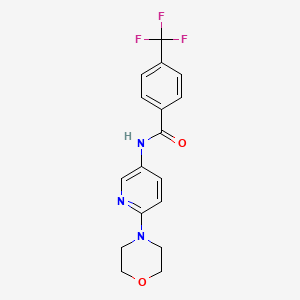
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide, also known as MPB, is a chemical compound that has been extensively used in scientific research. It belongs to the class of pyridinecarboxamide derivatives and has been found to be a potent inhibitor of several enzymes and receptors.
作用机制
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide exerts its inhibitory effects by binding to the active site of the target enzyme or receptor. It has been found to be a competitive inhibitor of PDEs, PKA, and PKG. N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide also binds to the orthosteric site of the 5-HT1A receptor, which prevents the binding of serotonin and reduces the activity of the receptor.
Biochemical and Physiological Effects
The inhibition of PDEs, PKA, and PKG by N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide leads to an increase in the levels of cyclic nucleotides, which are involved in the regulation of several physiological processes, including smooth muscle relaxation, platelet aggregation, and insulin secretion. The inhibition of the 5-HT1A receptor by N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has been found to reduce anxiety and improve mood in animal models.
实验室实验的优点和局限性
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has several advantages for lab experiments. It is a potent inhibitor of several enzymes and receptors, which makes it a useful tool to study their function. N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide is also stable under physiological conditions and has a long half-life, which allows for prolonged inhibition of the target enzyme or receptor. However, N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has some limitations for lab experiments. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide in scientific research. One potential application is in the study of the role of cyclic nucleotides in the regulation of insulin secretion and glucose homeostasis. N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has also been found to inhibit the activity of the 5-HT1A receptor, which makes it a potential candidate for the development of new antidepressant drugs. Additionally, the use of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide in combination with other inhibitors or activators of signaling pathways may provide new insights into the complex regulation of cellular processes.
合成方法
The synthesis of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide involves the reaction of 4-(trifluoromethyl)benzoic acid with 6-aminopyridine-3-carboxylic acid in the presence of thionyl chloride. The resulting product is then reacted with morpholine to obtain N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide. The purity of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide can be determined by high-performance liquid chromatography (HPLC) analysis.
科学研究应用
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has been extensively used in scientific research as a tool to study the function of various enzymes and receptors. It has been found to be a potent inhibitor of several enzymes, including cyclic nucleotide phosphodiesterases (PDEs), protein kinase A (PKA), and protein kinase G (PKG). N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has also been found to inhibit the activity of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
属性
IUPAC Name |
N-(6-morpholin-4-ylpyridin-3-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-3-1-12(2-4-13)16(24)22-14-5-6-15(21-11-14)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHNSVPJGRZHAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Benzotriazol-1-yl)-1,3-dimethoxypropyl]benzotriazole](/img/structure/B2386783.png)
![(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2386784.png)

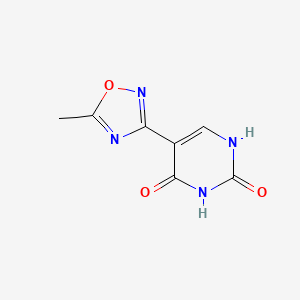
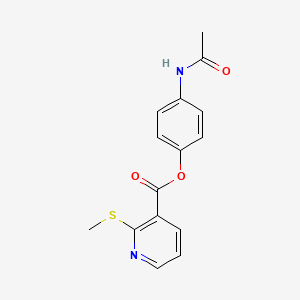
![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2386792.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2386793.png)
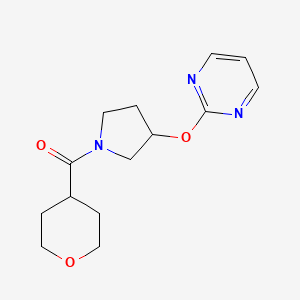
![Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2386796.png)
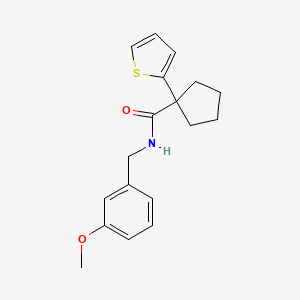
![N-(2,4-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2386801.png)
![methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate](/img/structure/B2386802.png)
